N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole-1-propanamine
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Overview
Description
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole-1-propanamine is a complex organic compound that features a pyrazole ring, a boronate ester, and an amine group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrazole derivative with a boronic acid or boronate ester under Suzuki-Miyaura coupling conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole-1-propanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The boronate ester group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and coupling partners like aryl halides in the presence of palladium catalysts . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce various arylated pyrazole derivatives .
Scientific Research Applications
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole-1-propanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole-1-propanamine involves its interaction with molecular targets through its functional groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, while the pyrazole ring can participate in hydrogen bonding and π-π interactions . These interactions enable the compound to modulate biological pathways and chemical reactions effectively .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound shares the boronate ester group but differs in the aromatic ring structure.
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide: Similar in having the boronate ester, but with a pyridine ring instead of a pyrazole.
Uniqueness
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole-1-propanamine is unique due to its combination of a pyrazole ring, boronate ester, and amine group, which confer distinct reactivity and interaction profiles compared to other similar compounds .
Properties
Molecular Formula |
C13H24BN3O2 |
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Molecular Weight |
265.16 g/mol |
IUPAC Name |
N-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C13H24BN3O2/c1-12(2)13(3,4)19-14(18-12)11-9-16-17(10-11)8-6-7-15-5/h9-10,15H,6-8H2,1-5H3 |
InChI Key |
SFMGPNBDBHTGQG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCNC |
Origin of Product |
United States |
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